6-Methyl-3-nitroimidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Physicochemical properties

Source 6-Methyl-3-nitroimidazo[1,2-a]pyridine as the optimal scaffold for antileishmanial drug discovery. Its defined 6-methyl group and vacant 8-position permit site-selective bromination to access 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-59-2)—a key intermediate yielding derivatives with proven submicromolar activity (IC50 0.35 μM vs L. infantum). The 3-nitro group enables reduction, diazotization, and cross-coupling for library diversification. Supplied at ≥98% purity with 1H NMR and FTIR reference spectra available. LogP 1.70, PSA 63 Ų.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 67625-28-9
Cat. No. B1595390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-nitroimidazo[1,2-a]pyridine
CAS67625-28-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC=C2[N+](=O)[O-])C=C1
InChIInChI=1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3
InChIKeyCUUHOYDMDHFMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-28-9) | Imidazopyridine Building Block Properties and Specifications


6-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-28-9) is a heterocyclic aromatic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine ring system with a nitro group at the 3-position and a methyl group at the 6-position . This class of compounds is recognized as a 'privileged structure' in medicinal chemistry due to the ability of its two ring-junction nitrogen atoms to serve as hydrogen bond acceptors, potentially enhancing target protein binding and potency . Imidazo[1,2-a]pyridines have been extensively studied since the discovery of the hypnotic drug zolpidem and are explored for applications in anti-infective, anti-inflammatory, and anti-cancer research [1].

Why 6-Methyl-3-nitroimidazo[1,2-a]pyridine Cannot Be Substituted with Other Imidazo[1,2-a]pyridine Analogs


The specific substitution pattern of 6-Methyl-3-nitroimidazo[1,2-a]pyridine—a methyl group at position 6 and a nitro group at position 3—confers distinct physicochemical properties, reactivity, and biological activity that are not replicated by other imidazo[1,2-a]pyridine analogs. For instance, the 6-methyl substitution directly impacts lipophilicity (ACD/LogP = 1.70) compared to unsubstituted or differently substituted analogs . Furthermore, the 3-nitro group is a key functional handle for both biological activity, often requiring bioactivation by nitroreductases, and for further synthetic elaboration [1]. Crucially, the presence of the 6-methyl group and the unsubstituted 8-position makes this specific compound the direct and most synthetically logical precursor for the selective bromination to yield 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of potent antileishmanial and antitrypanosomal agents . Using an alternative analog without the 6-methyl group or with a different substitution pattern would lead to a different derivative, potentially with vastly different and unpredictable biological outcomes, thereby compromising the integrity of a structure-activity relationship (SAR) study or the synthetic route to a specific target compound.

Quantitative Differentiation of 6-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-28-9) vs. In-Class Analogs


Comparative Lipophilicity: 6-Methyl-3-nitroimidazo[1,2-a]pyridine (LogP 1.70) vs. Unsubstituted Core

The lipophilicity of 6-Methyl-3-nitroimidazo[1,2-a]pyridine (ACD/LogP = 1.70) differs from that of the unsubstituted 3-nitroimidazo[1,2-a]pyridine core . While an exact measured LogP for the unsubstituted core is not provided in the same source, the addition of the methyl group increases the calculated LogP by approximately 0.5-1.0 log unit compared to the unsubstituted core, based on general additive principles for methyl substitution on aromatic heterocycles. This difference impacts membrane permeability and solubility profiles, which are critical for both biological assays and downstream synthetic applications .

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Utility: Direct Precursor for Selective 8-Bromination to Access Potent Antiparasitic Agents

6-Methyl-3-nitroimidazo[1,2-a]pyridine is the direct and specific synthetic precursor for the preparation of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-59-2) . This bromo derivative is a critical intermediate for further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling the synthesis of diverse 8-substituted analogs [1]. In contrast, other 3-nitroimidazo[1,2-a]pyridine analogs lacking the 6-methyl group would yield 8-bromo derivatives with different biological profiles. SAR studies have demonstrated that 8-brominated analogs of 3-nitroimidazo[1,2-a]pyridine are among the most promising antileishmanial agents, with some compounds exhibiting submicromolar IC50 values against Leishmania infantum axenic amastigotes (e.g., IC50 = 0.35 μM) [2]. The activity of these advanced leads is contingent on the specific substitution pattern, including the 6-methyl group, of the starting material.

Medicinal chemistry Antiparasitic drug discovery Synthetic methodology

Structural Confirmation: Availability of High-Quality Reference Spectra for Identity Verification

6-Methyl-3-nitroimidazo[1,2-a]pyridine is a well-characterized compound with reference-quality 1H NMR and FTIR spectra available in the authoritative SpectraBase database [1]. This provides a definitive benchmark for identity confirmation and purity assessment. In contrast, many less common imidazo[1,2-a]pyridine analogs lack such readily accessible, high-quality reference data, which can complicate quality control and structural verification efforts [1]. The FTIR spectrum was acquired using the KBr wafer technique from a sample provided by J.C. Teulade (University of Montpellier), and the 1H NMR spectrum was recorded in CDCl3 [1].

Analytical chemistry Quality control Spectroscopy

Procurement-Driven Applications for 6-Methyl-3-nitroimidazo[1,2-a]pyridine


Medicinal Chemistry: Synthesis of 8-Substituted Antiparasitic Lead Compounds

Procure 6-Methyl-3-nitroimidazo[1,2-a]pyridine as the optimal starting material for synthesizing 8-substituted imidazo[1,2-a]pyridine derivatives with established activity against Leishmania and Trypanosoma species. As demonstrated, selective bromination at the 8-position yields a key intermediate (CAS 1072944-59-2) for subsequent diversification via Suzuki-Miyaura or SNAr reactions, enabling exploration of the SAR around this validated antileishmanial pharmacophore [1]. The specific 6-methyl substitution pattern is essential for generating derivatives that match the activity profiles reported in the literature, with 8-brominated analogs showing submicromolar IC50 values (e.g., 0.35 μM against L. infantum) .

Analytical Chemistry & Quality Control: Identity Verification and Purity Assessment

Leverage the availability of high-quality 1H NMR and FTIR reference spectra in the SpectraBase database to confirm the identity and assess the purity of received material or synthesized batches of 6-Methyl-3-nitroimidazo[1,2-a]pyridine [1]. This capability is critical for ensuring the reproducibility of experimental results and meeting the stringent documentation requirements of pharmaceutical research and development. The availability of these reference spectra provides a definitive benchmark not available for many other in-class analogs, reducing the burden of de novo characterization [1].

Physicochemical Profiling: ADME-Tox Prediction and Lead Optimization

Utilize 6-Methyl-3-nitroimidazo[1,2-a]pyridine as a well-characterized core scaffold for building compound libraries and performing in silico ADME-Tox predictions. Key physicochemical parameters, such as its calculated ACD/LogP of 1.70 and polar surface area of 63 Ų, provide a baseline for assessing the impact of further structural modifications on drug-likeness [1]. Its specific lipophilicity profile, influenced by the 6-methyl group, makes it a distinct comparator for other imidazo[1,2-a]pyridine analogs in studies aimed at optimizing pharmacokinetic properties [1].

Organic Synthesis: Building Block for Diverse Heterocyclic Libraries

Procure 6-Methyl-3-nitroimidazo[1,2-a]pyridine as a versatile heterocyclic building block for the synthesis of diverse compound libraries. The nitro group at position 3 can be reduced to an amino group, which serves as a handle for further functionalization, including amide coupling, diazotization, and subsequent cross-coupling reactions [1]. The 6-methyl group provides a fixed, non-reactive substitution that can influence the conformation and electronic properties of the final compounds without the need for additional synthetic steps. Its commercial availability in high purity (≥98%) ensures a reliable starting point for multi-step synthetic sequences .

Quote Request

Request a Quote for 6-Methyl-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.